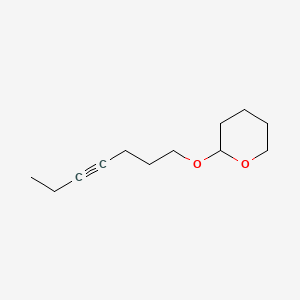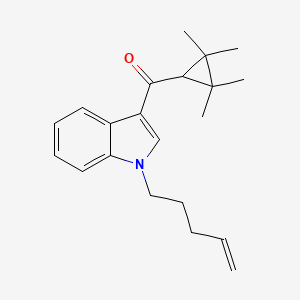
Manganese ammonium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese ammonium phosphate is an inorganic compound that combines manganese, ammonium, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in electrochemical applications and as a precursor for other manganese-based materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese ammonium phosphate can be synthesized through various methods. One common approach involves the reaction of manganese(II) sulfate with ammonium phosphate in an aqueous solution. The reaction typically proceeds as follows:
MnSO4+(NH4)3PO4→MnNH4PO4+(NH4)2SO4
The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the careful mixing of manganese and phosphate sources, followed by precipitation and purification steps to obtain the final product. Advanced techniques such as microwave-assisted synthesis have also been explored to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese ammonium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form manganese(II) ions and ammonium ions:
MnNH4PO4+2HCl→MnCl2+NH4Cl+H3PO4
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting the compound with hydrochloric acid produces manganese chloride, ammonium chloride, and phosphoric acid .
Applications De Recherche Scientifique
Manganese ammonium phosphate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other manganese-based materials. In biology, it has been studied for its potential role in enzyme catalysis and as a nutrient supplement. In medicine, manganese-based compounds are explored for their potential use in drug delivery and imaging applications . In industry, this compound is used in the production of high-energy supercapacitors and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of manganese ammonium phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, manganese ions can act as cofactors for enzymes, facilitating catalytic reactions. The compound’s phosphate component can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to manganese ammonium phosphate include manganese(III) phosphate, manganese(II) chloride, and ammonium manganese(III) pyrophosphate . These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: this compound is unique due to its combination of manganese, ammonium, and phosphate ions, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
azane;hydrogen phosphate;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.OP(=O)([O-])[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.948 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)




![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)



